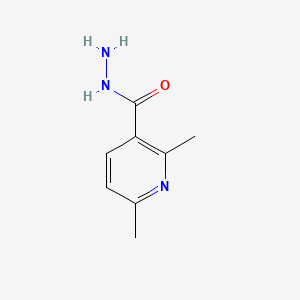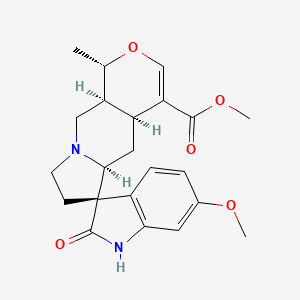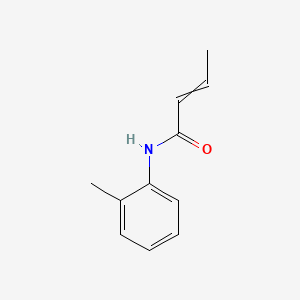
N-(2-Methylphenyl)but-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(2-Methylphenyl)but-2-enamide” is also known as Crotamiton . It is a topical scabicidal and antipruritic agent used for scabies eradication and for the relief of pruritus . It is a colorless to slightly yellowish oil, having a faint amine-like odor .
Molecular Structure Analysis
The molecular formula of “N-(2-Methylphenyl)but-2-enamide” is C13H17NO . The InChI representation of its structure isInChI=1S/C11H13NO/c1-3-6-11(13)12-10-8-5-4-7-9(10)2/h3-8H,1-2H3,(H,12,13)/b6-3+ . Physical And Chemical Properties Analysis
“N-(2-Methylphenyl)but-2-enamide” has a density of 0.987 g/mL at 25 °C (lit.), a melting point of 25°C, a boiling point of 153-155 °C/13 mmHg (lit.), and a flashing point of >230°F . It is soluble in water (1:500), alcohol, methanol, ether, and ethanol . Its vapor pressure is 0.00331mmHg at 25°C, and its refractive index is n20/D 1.54 (lit.) .Scientific Research Applications
Synthesis of Thiazoles : Kumar, Parameshwarappa, and Ila (2013) reported an efficient route to synthesize thiazoles using highly functionalized enamides, which include derivatives of N-(2-Methylphenyl)but-2-enamide. This method is significant for introducing ester, carboxamide, or peptide functionality in thiazoles, which are important in pharmaceutical research (Kumar, S. V., Parameshwarappa, G., & Ila, H., 2013).
Active Metabolite Analogs of Leflunomide : Ghosh, Zheng, and Uckun (1999) explored the synthesis of analogs of A77 1726, the active metabolite of the drug leflunomide. Their study included derivatives of N-(2-Methylphenyl)but-2-enamide, which are known to inhibit the epidermal growth factor receptor (EGFR), a tyrosine kinase involved in various cancers (Ghosh, S., Zheng, Y.-g., & Uckun, F., 1999).
Isomerization of N-Allyl Amides : Trost, Cregg, and Quach (2017) reported a method for isomerization of N-allyl amides to form geometrically defined di-, tri-, and tetrasubstituted enamides. Their research offers a way to synthesize complex enamides, which are key pharmacophores in various bioactive compounds (Trost, B., Cregg, J. J., & Quach, N., 2017).
Anticonvulsant Activity : Siddiqui, Akhtar, Yar, Ahuja, Ahsan, and Ahmed (2014) synthesized derivatives of N-(2-Methylphenyl)but-2-enamide and evaluated them as anticonvulsants. They identified two potent candidates that showed significant activity in both maximal electroshock seizure and subcutaneous pentylenetetrazole tests (Siddiqui, N., Akhtar, M. J., Yar, M., Ahuja, P., Ahsan, W., & Ahmed, S., 2014).
Inflammatory and Antimicrobial Activities : Hošek, Kos, Strharsky, Cerna, Štarha, Vančo, Trávníček, Devínsky, and Jampílek (2019) investigated the anti-inflammatory potential of N-arylcinnamamide derivatives, demonstrating significant attenuation of lipopolysaccharide-induced NF-κB activation. Some of these compounds also showed antimicrobial activity (Hošek, J., Kos, J., Strharsky, T., Cerna, L., Štarha, P., Vančo, J., Trávníček, Z., Devínsky, F., & Jampílek, J., 2019).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
N-(2-methylphenyl)but-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c1-3-6-11(13)12-10-8-5-4-7-9(10)2/h3-8H,1-2H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQAKKCXZGIJXLU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC(=O)NC1=CC=CC=C1C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00741704 |
Source


|
| Record name | N-(2-Methylphenyl)but-2-enamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00741704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Methylphenyl)but-2-enamide | |
CAS RN |
96686-24-7 |
Source


|
| Record name | N-(2-Methylphenyl)but-2-enamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00741704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


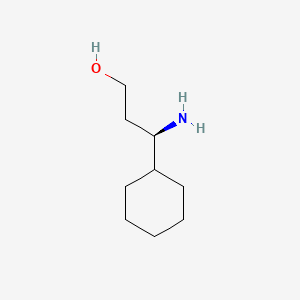


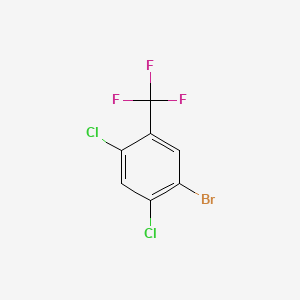
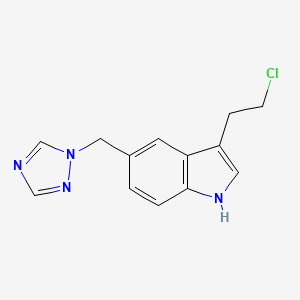
![2-(4-Nitrophenyl)ethyl (2S,4R)-4-acetylsulfanyl-2-[[(2-methylpropan-2-yl)oxycarbonyl-sulfamoylamino]methyl]pyrrolidine-1-carboxylate](/img/structure/B568807.png)
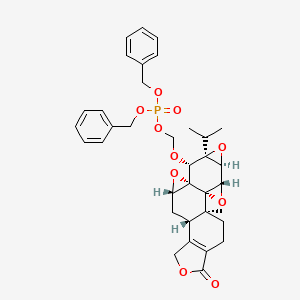
![1-[4-[4-[2-[4-Chloro-3-(diethylsulfamoyl)anilino]pyrimidin-4-yl]pyridin-2-yl]phenyl]-3-methylurea](/img/structure/B568811.png)
![4-N-[3-[2-[(3-chlorophenyl)methylamino]pyrimidin-4-yl]-2H-pyrazolo[3,4-d]pyrimidin-6-yl]cyclohexane-1,4-diamine;hydrochloride](/img/structure/B568812.png)
